

A Technical Guide to the Spectroscopic Analysis of Hydramacin-1

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Compound of Interest

Compound Name: *Hydramycin*

Cat. No.: *B1214703*

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Disclaimer: The query for "**Hydramycin**" yielded results for two distinct molecules: a sparsely documented antitumor antibiotic named **Hydramycin** from the bacterium *Streptomyces violaceus*[1], and a well-characterized antimicrobial protein, Hydramacin-1, from the freshwater polyp Hydra[2][3]. Due to the extensive availability of public spectroscopic data for Hydramacin-1, this guide will focus exclusively on the analysis of this protein.

This technical document provides an in-depth overview of the spectroscopic methods used to characterize Hydramacin-1. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the analytical techniques and data interpretation for this unique antimicrobial peptide. The guide details the experimental protocols, summarizes quantitative data, and illustrates key processes and mechanisms.

Quantitative Spectroscopic Data Summary

The following tables consolidate the key quantitative data obtained from various spectroscopic analyses of Hydramacin-1.

Table 1: Mass Spectrometry Data for Hydramacin-1

Property	Value	Method	Source
Molecular Mass	6,994 Da	Electrospray Mass Spectrometry	[4]

| --- | Data specified as determined by Time-of-Flight (TOF) mass spectrometry in other studies.

| TOF Mass Spectrometry |[\[5\]](#) |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data & Parameters

Parameter	Description	Value/Details	Source
Structure Determination	3D solution structure determined by NMR.	PDB ID: 2K35. Structure consists of a disulfide bridge-stabilized $\alpha\beta$ motif, characteristic of the knottin protein fold.	[3][5][6][7]
	Number of distance restraints used for calculation.	1090	[5]
Solution NMR	Spectrometer Frequency	Bruker Avance 600-MHz	[2]
	Experiments	2D ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Nuclear Overhauser Effect (NOE)	[2]
	Sample Conditions	0.3 mM uniformly ^{15}N -labeled HM1 in 20 mM sodium phosphate buffer, 0.05% NaN_3 , 10% D_2O , pH 6.0.	[2]
	Data Processing Software	NMRPipe, NMRView, Sparky 3	[2]
Solid-State NMR	Spectrometer	Bruker Avance wide-bore NMR spectrometers	[2]
	Experiments	Proton-decoupled ^{15}N , ^{31}P , and ^2H solid-state	[2]

Parameter	Description	Value/Details	Source
		NMR.	
	Sample Conditions	Uniformly ^{15}N -labeled HM1 reconstituted into oriented POPC-POPG (3:1 mol/mol) membranes.	[2]

| | Chemical Shift Referencing | ^{15}N : NH_4Cl (40.0 ppm); ^{31}P : 85% H_3PO_4 (0 ppm); ^2H : D_2O (0 ppm). |[2] |

Table 3: Tryptophan Fluorescence Spectroscopy Data

Experiment	Observation	Interpretation	Source
Lipid Vesicle Interaction	Decrease in fluorescence intensity upon binding to E. coli lipid extract, POPC-POPG, and POPE-POPG vesicles.	Change in the polarity of the environment around the tryptophan residues upon lipid interaction.	[2]
	Blue shifts (shift to shorter wavelengths) in emission maxima upon lipid binding.	Tryptophan insertion into the lipid bilayer.	[2]
Collisional Quenching	Quenching of tryptophan emission by water-soluble acrylamide.	Used to assess the solvent exposure of tryptophan residues.	[2]

| Brominated Lipid Quenching| Use of dibromo-POPC to analyze the depth of tryptophan insertion. | Helps determine the position of the peptide relative to the membrane core. |[2] |

Table 4: Circular Dichroism (CD) Spectropolarimetry

Condition	Observation	Interpretation	Source
Interaction with Lipid Vesicles & Micelles	Minor changes in the overall shapes of CD spectra at low lipid-to-peptide ratios.	Indicates minor conformational alterations of secondary-structure elements upon initial lipid interaction.	[2]

| | Artificial decrease in ellipticity at higher lipid concentrations. | Caused by light scattering from the aggregation and precipitation of peptide-lipid complexes. |[2] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below, based on published research.[2]

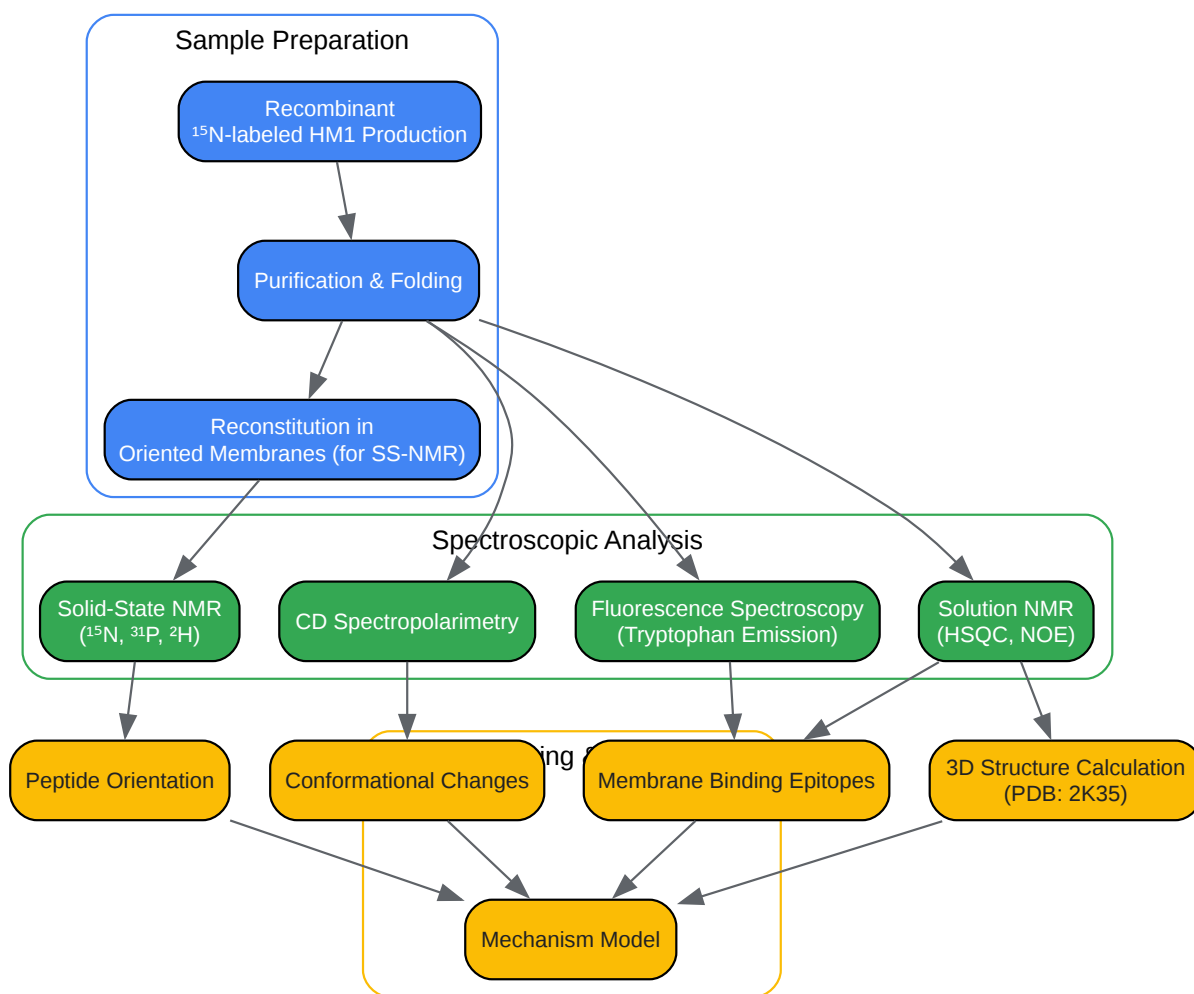
- **Sample Preparation:** A solution of 0.3 mM uniformly ^{15}N -labeled Hydramacin-1 (HM1) is prepared in 20 mM sodium phosphate buffer containing 0.05% NaN_3 and 10% D_2O at pH 6.0.
- **Instrumentation:** Experiments are performed on a Bruker Avance 600-MHz NMR spectrometer equipped with a 5-mm BBI ^1H - ^2H probe with a z gradient.
- **Data Acquisition:** Two-dimensional (2D) ^1H - ^{15}N HSQC spectra and heteronuclear NOE measurements are recorded at various temperatures (e.g., 280, 293, and 313 K). Proton chemical shifts are referenced to the internal water signal.
- **Data Processing:** Spectra are processed using NMRPipe software. Analysis and visualization are performed using software such as NMRView and Sparky 3.
- **Perturbation Analysis:** To study interactions (e.g., with DPC micelles), normalized chemical shift perturbations (Δ_{av}) are calculated using the equation: $\Delta_{\text{av}} = [(\Delta\delta_{\text{HN}})^2 + (\Delta\delta_{\text{N}}/5)^2]^{1/2}$. [2]

- **Sample Preparation:** Oriented samples are prepared by mixing 1.5 mg of uniformly ^{15}N -labeled HM1 with 60 mg of a POPC-POPG (3:1 mol/mol) SUV suspension. The mixture is dialyzed and spread onto 15 to 20 glass plates (15 by 7.5 mm), which are then stacked and hydrated at 93% relative humidity.
- **Instrumentation:** Spectra are recorded on Bruker Avance wide-bore NMR spectrometers using a double-resonance solid-state NMR probe.
- **Data Acquisition:**
 - ^{15}N Spectra: Acquired at 17.6 T using a cross-polarization sequence.
 - ^{31}P Spectra: Acquired at 9.4 T and 310 K using a phase-cycled Hahn echo pulse sequence.
 - ^2H Spectra: Recorded at 7.1 T and 310 K using a quadrupolar echo pulse sequence.
- **Data Processing:** An exponential apodization function is applied before Fourier transformation. Deuterium order parameters are analyzed according to established methods.
- **Sample Preparation:** A solution of HM1 (final concentration of 3.5 μM) is prepared in 20 mM sodium phosphate buffer, pH 6.0, in a quartz cuvette.
- **Instrumentation:** Measurements are performed on a fluorolog fluorescence spectrometer.
- **Data Acquisition:** The sample is excited at 290 nm. Emission spectra are recorded from 300 to 450 nm, with emission and excitation band passes set to 4 nm. Typically, 3 scans are averaged.
- **Titration Experiments:** Aliquots of SUV lipid mixtures or micelles are added stepwise to the HM1 solution. Spectra are corrected for light scattering, baseline, and dilution at each step. Blue shifts are calculated from the emission maxima.
- **Sample Preparation:** 7 to 17 μM HM1 is prepared in 10 mM sodium phosphate buffer (pH 6.0).

- Instrumentation: CD spectra are recorded on a Jasco J-810 spectropolarimeter using a quartz cuvette with a 1-mm path length.
- Data Acquisition: Spectra are recorded from 190 to 260 nm at 20°C. Eight scans are averaged with a scan speed of 100 nm/min.
- Data Processing: The CD signal of the buffer is subtracted from the sample spectra. Analysis is performed using software such as Origin 6.0.

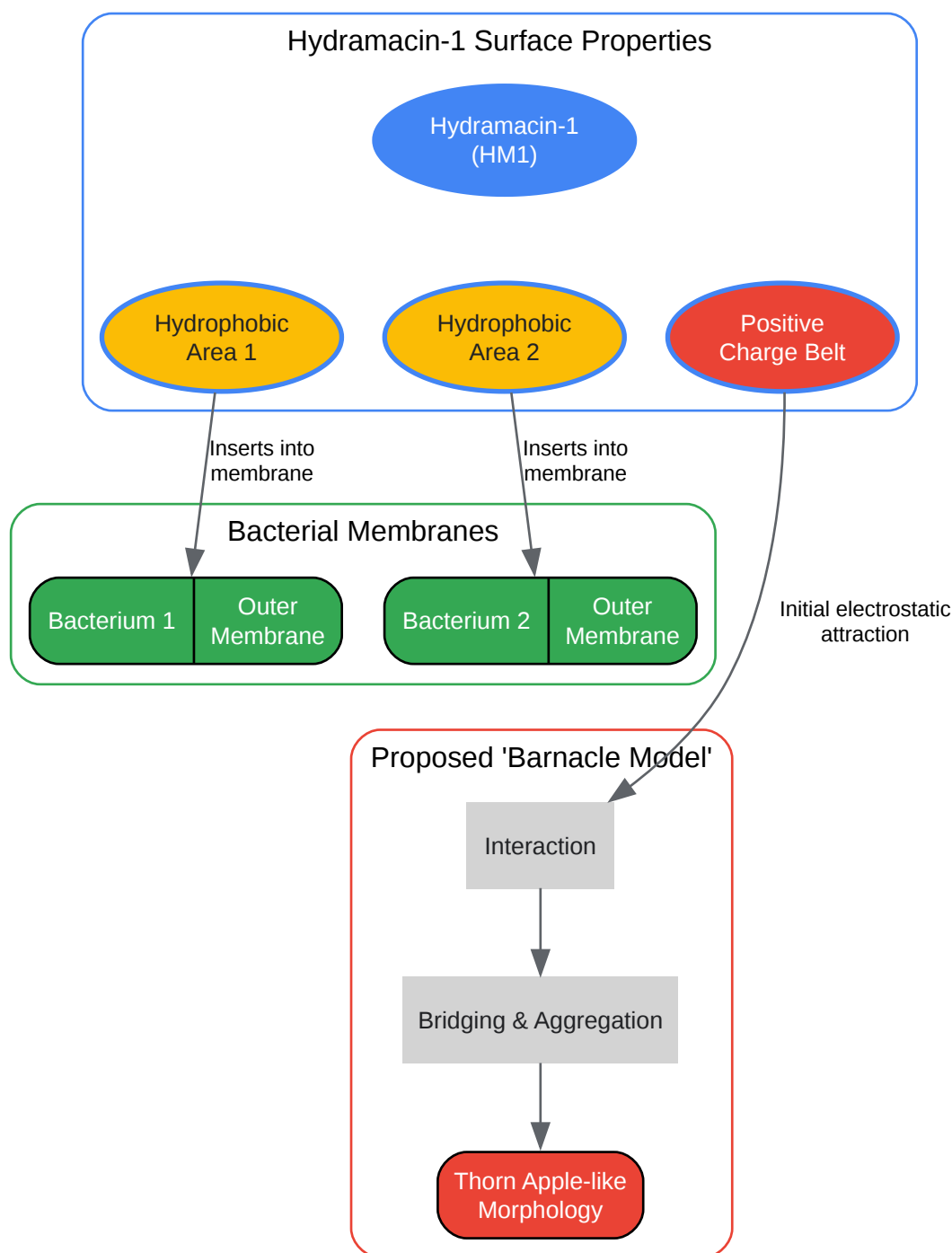
Mandatory Visualizations

The following diagrams illustrate key workflows and the proposed mechanism of action for Hydramacin-1.



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Caption: Experimental workflow for the spectroscopic analysis of Hydramacin-1.



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Caption: The "Barnacle Model" mechanism of Hydramacin-1 bacterial aggregation.

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